molecular formula C15H24N2O5 B8121156 1-(tert-Butoxycarbonyl)-4-(cyclobutanecarbonyl)piperazine-2-carboxylic acid

1-(tert-Butoxycarbonyl)-4-(cyclobutanecarbonyl)piperazine-2-carboxylic acid

Cat. No.: B8121156
M. Wt: 312.36 g/mol
InChI Key: WPNSRDYKYCRDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butoxycarbonyl)-4-(cyclobutanecarbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with tert-butoxycarbonyl and cyclobutanecarbonyl groups. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-4-(cyclobutanecarbonyl)piperazine-2-carboxylic acid typically involves multiple steps, starting with the protection of the piperazine ring. The tert-butoxycarbonyl (Boc) group is commonly introduced using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine. The cyclobutanecarbonyl group can be introduced through acylation reactions using cyclobutanecarbonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-4-(cyclobutanecarbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyclobutanecarbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-(cyclobutanecarbonyl)piperazine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(cyclobutanecarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The cyclobutanecarbonyl group can participate in various chemical reactions, influencing the overall reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid: Lacks the cyclobutanecarbonyl group, making it less complex.

    4-(Cyclobutanecarbonyl)piperazine-2-carboxylic acid: Lacks the Boc group, affecting its reactivity and protection capabilities.

Uniqueness

1-(tert-Butoxycarbonyl)-4-(cyclobutanecarbonyl)piperazine-2-carboxylic acid is unique due to the presence of both the Boc and cyclobutanecarbonyl groups. This combination allows for selective reactions and protection strategies that are not possible with simpler compounds.

Properties

IUPAC Name

4-(cyclobutanecarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5/c1-15(2,3)22-14(21)17-8-7-16(9-11(17)13(19)20)12(18)10-5-4-6-10/h10-11H,4-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNSRDYKYCRDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.